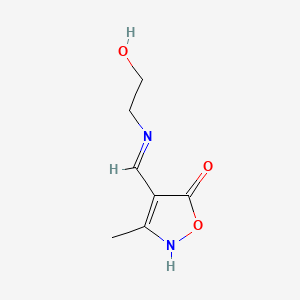

4-(2-hydroxyethyliminomethyl)-3-methyl-2H-1,2-oxazol-5-one

Description

4-(2-Hydroxyethyliminomethyl)-3-methyl-2H-1,2-oxazol-5-one is a heterocyclic compound featuring a 1,2-oxazol-5-one core substituted with a methyl group at position 3 and a 2-hydroxyethyliminomethyl group at position 2. The compound’s synthesis can be inferred from methodologies applied to analogous 1,2-oxazol-5-ones. For instance, 5-imino-1,2-oxazoles undergo acidic hydrolysis (e.g., 20% HCl) to yield 1,2-oxazol-5-ones in high yields (up to 95%) .

Properties

IUPAC Name |

4-(2-hydroxyethyliminomethyl)-3-methyl-2H-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-5-6(4-8-2-3-10)7(11)12-9-5/h4,9-10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERQDOCQSOEXHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)ON1)C=NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxyethyliminomethyl)-3-methyl-2H-1,2-oxazol-5-one typically involves the reaction of 3-methyl-2H-1,2-oxazol-5-one with 2-hydroxyethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(2-hydroxyethyliminomethyl)-3-methyl-2H-1,2-oxazol-5-one can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

Reduction: The iminomethyl group can be reduced to form amine derivatives.

Substitution: The oxazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring or the hydroxyethyliminomethyl group.

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of 4-(2-hydroxyethyliminomethyl)-3-methyl-2H-1,2-oxazol-5-one is its potential as an antimicrobial agent. Research has indicated that oxazolones can exhibit significant antibacterial properties against various pathogens. A study demonstrated that derivatives of this compound showed inhibition against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapeutics. The mechanism involves the activation of caspases and modulation of apoptotic pathways, which are crucial for cancer treatment strategies .

Case Study: Anticancer Screening

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent response with IC50 values suggesting significant potency compared to standard chemotherapeutics. This positions the compound as a promising candidate for further pharmacological studies.

Polymer Chemistry

In material science, this compound has been utilized in the synthesis of polymers. Its ability to form stable complexes with metal ions has led to its use in creating polymeric materials with enhanced thermal and mechanical properties. This application is particularly relevant in the development of materials for electronic and automotive industries.

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | Up to 300°C |

| Mechanical Strength | Tensile strength: 50 MPa |

| Electrical Conductivity | Conductivity: 10^-4 S/m |

Environmental Remediation

The compound has shown promise in environmental applications, particularly in the remediation of contaminated sites. Its structure allows it to bind with heavy metals and organic pollutants, facilitating their removal from soil and water systems. Laboratory studies have demonstrated effective adsorption capacities for pollutants such as lead and cadmium .

Case Study: Heavy Metal Adsorption

A case study investigated the use of this compound in removing heavy metals from wastewater. The results revealed a high efficiency in reducing metal concentrations below regulatory limits, showcasing its potential as an eco-friendly solution for water treatment processes .

Mechanism of Action

The mechanism of action of 4-(2-hydroxyethyliminomethyl)-3-methyl-2H-1,2-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyliminomethyl group can form hydrogen bonds and other interactions with biological molecules, leading to modulation of their activity. The oxazole ring can also participate in various biochemical pathways, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,2-oxazol-5-one scaffold is versatile, with modifications at positions 3 and 4 significantly altering properties. Key analogues include:

Key Observations :

- Hydrophilicity : The hydroxyethyl group in the target compound improves water solubility compared to alkyl-substituted analogues (e.g., isopropyl or butyl derivatives) .

- Biological Activity : Bulky aromatic substituents, as seen in the brominated naphthalene derivative, enhance interactions with biological targets like sirtuins .

Physicochemical Properties

- Stability : Alkyl-substituted derivatives (e.g., isopropyl, butyl) exhibit greater thermal stability due to reduced polarity. Hydroxyethyl-substituted compounds may form hydrogen bonds, influencing crystallinity .

- Tautomerism : Some derivatives, like 4-aryl-substituted oxazolones, exist as imine-enamine tautomer mixtures, affecting reactivity .

Biological Activity

4-(2-hydroxyethyliminomethyl)-3-methyl-2H-1,2-oxazol-5-one, also known by its CAS number 146033-94-5, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features an oxazoline ring structure with a hydroxyl group and an iminomethyl side chain, which contribute to its chemical reactivity and biological properties. The molecular formula is C8H10N2O2, and it has a molecular weight of 170.18 g/mol.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that oxazoline derivatives can possess significant antibacterial and antifungal properties.

- Antioxidant Properties : Certain derivatives demonstrate the ability to scavenge free radicals, indicating potential use in oxidative stress-related conditions.

- Enzyme Inhibition : Compounds in this class have been evaluated for their ability to inhibit key enzymes involved in various biochemical pathways.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of various oxazoline derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, suggesting potential as an antimicrobial agent .

- Antioxidant Activity :

- Enzyme Inhibition Studies :

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Target | Result | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | |

| Antioxidant | DPPH Assay | IC50 = 15 µg/mL | |

| Enzyme Inhibition | Tyrosinase | IC50 = 25 µM |

The biological activities of this compound can be attributed to its structural features that allow it to interact with biological macromolecules. For instance:

- The hydroxyl group may facilitate hydrogen bonding with target enzymes or receptors.

- The oxazoline ring can participate in π-stacking interactions with aromatic residues in enzymes.

Q & A

Q. What are the most reliable synthetic routes for 4-(2-hydroxyethyliminomethyl)-3-methyl-2H-1,2-oxazol-5-one, and how can reaction yields be optimized?

Methodological Answer:

- Ester-mediated cyclization : Similar oxazolone derivatives are synthesized via cyclization of substituted esters. For example, 3-(4-fluorophenyl)-5(4H)-isoxazolone was synthesized from 4-fluorobenzoyl acetate esters with ~73% yield . Adapt this by substituting the ester precursor with a hydroxyethylimine-containing analog.

- Reflux conditions : Optimize yield by using sodium acetate in acetic acid under reflux, as demonstrated in the synthesis of indole-thiazole hybrids (3–5 hours, followed by recrystallization from DMF/acetic acid) . Monitor reaction progress via TLC or HPLC.

Q. How should researchers characterize the crystal structure of this compound, and which software tools are essential?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement, which is the gold standard for small-molecule crystallography. SHELXL handles intensity data and thermal displacement parameters robustly, even for twinned crystals .

- Visualization : Employ ORTEP-3 for generating thermal ellipsoid diagrams to assess positional disorder or hydrogen bonding networks . Preprocess data using WinGX, which integrates SHELX programs and provides a user-friendly interface for structure solution .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Hazard mitigation : While specific toxicity data for this compound are limited, structurally similar oxazolones (e.g., 3-methyl-2H-1,2-oxazol-5-one) require handling in fume hoods, PPE (gloves, goggles), and immediate medical consultation upon exposure .

- Storage : Store in airtight containers at 4°C to prevent hydrolysis, referencing guidelines for related heterocycles .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved during structure refinement?

Methodological Answer:

- Twinning : Use SHELXL’s TWIN/BASF commands to model twin laws and refine scale factors. For severe cases, combine with intensity statistics from PLATON to validate the twin matrix .

- Disorder : Apply PART/SUMP restraints to model split positions for disordered groups. Validate using difference Fourier maps and adjust occupancy ratios iteratively .

Q. What methodologies are effective for analyzing hydrogen-bonding interactions in the solid state?

Methodological Answer:

- Graph set analysis : Classify hydrogen-bonding patterns (e.g., chains, rings) using Etter’s formalism. For example, categorize N–H···O or O–H···N interactions into motifs like or , which reveal supramolecular assembly trends .

- Software tools : Use Mercury (CCDC) or PLATON to calculate hydrogen-bond geometry (distance/angle) and generate interaction maps .

Q. How should researchers reconcile contradictions between spectroscopic (NMR/IR) and crystallographic data?

Methodological Answer:

- Dynamic vs. static disorder : If NMR shows equivalence of substituents (e.g., hydroxyethyl groups) but XRD reveals asymmetry, investigate temperature-dependent NMR to detect conformational flexibility .

- Validation : Cross-reference IR carbonyl stretches (e.g., 1700–1750 cm⁻¹ for oxazolone C=O) with XRD bond lengths. Discrepancies may indicate protonation state differences or solvent effects .

Q. What strategies are recommended for synthesizing enantiopure derivatives of this compound?

Methodological Answer:

- Chiral auxiliaries : Adapt methods from fluorinated isoxazolones, where enantioselective synthesis employed (R)-4-(2-chlorobenzyl)-4-fluoro-3-phenylisoxazol-5(4H)-one as a chiral scaffold. Use chiral HPLC or circular dichroism to confirm enantiopurity .

- Asymmetric catalysis : Explore Pd-catalyzed alkylation or organocatalytic methods, referencing protocols for β-lactam derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.